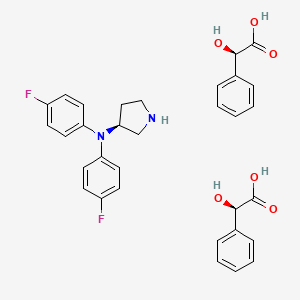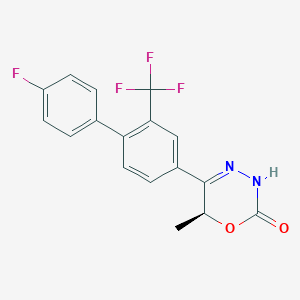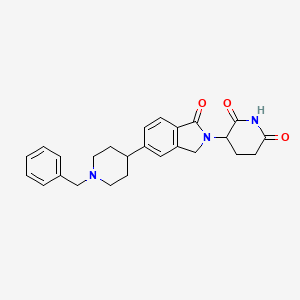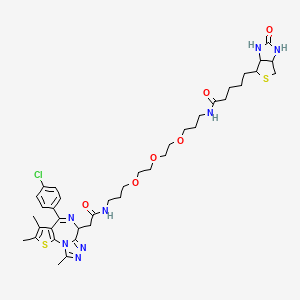![molecular formula C32H32FN5O4 B10830210 N-[5-(2,3-dihydro-1,4-benzodioxine-6-carbonylamino)-2-fluorophenyl]-2-[(4-ethylpiperazin-1-yl)methyl]quinoline-6-carboxamide CAS No. 1693734-80-3](/img/structure/B10830210.png)
N-[5-(2,3-dihydro-1,4-benzodioxine-6-carbonylamino)-2-fluorophenyl]-2-[(4-ethylpiperazin-1-yl)methyl]quinoline-6-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
NXP800 is a first-in-class, orally active small-molecule inhibitor of the heat shock factor 1 pathway. This compound was discovered at the Institute of Cancer Research in London and developed by Nuvectis Pharma. It has shown strong potential in modulating the heat shock factor 1 pathway in various human cancers .
Preparation Methods
The preparation of NXP800 involves a series of synthetic routes and reaction conditions. The compound was identified through a phenotypic screen that reported on the activation of the heat shock factor 1-regulated gene heat shock protein 72. The bisamide series, to which NXP800 belongs, was optimized through lead compound and chemical tool development to improve pharmaceutical properties . The exact synthetic routes and industrial production methods are proprietary and not publicly disclosed.
Chemical Reactions Analysis
NXP800 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the loss of electrons from NXP800, often facilitated by oxidizing agents.
Reduction: This reaction involves the gain of electrons by NXP800, typically in the presence of reducing agents.
Substitution: This reaction involves the replacement of one functional group in NXP800 with another, often under specific conditions and with the use of catalysts.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and catalysts like palladium on carbon. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
NXP800 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: NXP800 is used as a tool compound to study the heat shock factor 1 pathway and its role in cellular stress responses.
Biology: NXP800 is used to investigate the molecular mechanisms underlying the heat shock response and its regulation by heat shock factor 1.
Medicine: NXP800 has shown promising therapeutic potential in preclinical models of ovarian clear cell cancer and endometrioid ovarian cancer.
Mechanism of Action
NXP800 exerts its effects by inhibiting the heat shock factor 1 pathway. Heat shock factor 1 is a transcription factor that regulates the expression of heat shock proteins, which are involved in the cellular response to stress. By inhibiting this pathway, NXP800 reduces the expression of heat shock proteins, leading to decreased cellular stress responses and increased cancer cell death . Additionally, NXP800 activates the general control nonderepressible 2 kinase, which phosphorylates the eukaryotic translation initiation factor 2, resulting in lower bulk protein synthesis and induction of stress-adaptive gene transcripts .
Comparison with Similar Compounds
NXP800 is unique in its ability to inhibit the heat shock factor 1 pathway and activate the general control nonderepressible 2 kinase. Similar compounds include:
Bisamide series: A series of compounds discovered in a phenotypic pathway screen and optimized for pharmaceutical properties.
NXP800 stands out due to its oral bioavailability, good pharmacokinetic properties, and therapeutic potential in preclinical models of ovarian cancer .
Properties
CAS No. |
1693734-80-3 |
|---|---|
Molecular Formula |
C32H32FN5O4 |
Molecular Weight |
569.6 g/mol |
IUPAC Name |
N-[5-(2,3-dihydro-1,4-benzodioxine-6-carbonylamino)-2-fluorophenyl]-2-[(4-ethylpiperazin-1-yl)methyl]quinoline-6-carboxamide |
InChI |
InChI=1S/C32H32FN5O4/c1-2-37-11-13-38(14-12-37)20-25-6-3-21-17-22(4-9-27(21)34-25)32(40)36-28-19-24(7-8-26(28)33)35-31(39)23-5-10-29-30(18-23)42-16-15-41-29/h3-10,17-19H,2,11-16,20H2,1H3,(H,35,39)(H,36,40) |
InChI Key |
UBALMDIKIGDHJW-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCN(CC1)CC2=NC3=C(C=C2)C=C(C=C3)C(=O)NC4=C(C=CC(=C4)NC(=O)C5=CC6=C(C=C5)OCCO6)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[6-[2-[[3,4-Dihydroxy-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxymethyl]-2-octyldecoxy]-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B10830130.png)
![N-[4-({(2S)-2-[(morpholin-4-yl)methyl]pyrrolidin-1-yl}sulfonyl)phenyl]-N'-[4-(trifluoromethyl)phenyl]urea](/img/structure/B10830134.png)
![5-methoxy-N-[3-methoxy-4-(2-piperidin-2-ylethoxy)phenyl]-2,2-dimethylchromene-6-carboxamide](/img/structure/B10830137.png)
![3-[4-[4-Methoxy-5-(pyrrolidine-1-carbonyl)thiophen-3-yl]triazol-1-yl]piperidine-2,6-dione](/img/structure/B10830143.png)

![4-[3-[[1-(4-Chlorophenyl)-2-oxo-2-[6-(trifluoromethoxy)-2,3-dihydroindol-1-yl]ethyl]amino]-5-methoxyphenoxy]butanoic acid;methane](/img/structure/B10830152.png)
![5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[3-[2-[2-[3-[[2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetyl]amino]propoxy]ethoxy]ethoxy]propyl]pentanamide](/img/structure/B10830165.png)

![7-(4-fluoro-2-methoxyphenyl)-6-methyl-N-(1-piperidin-4-ylpyrazol-4-yl)thieno[3,2-d]pyrimidin-2-amine;hexanedioic acid;methane](/img/structure/B10830195.png)
![8-(4-Bromophenyl)-6-(4-methoxyphenyl)-2-[2,2,2-tris(fluoranyl)ethylamino]pyrido[4,3-d]pyrimidin-7-ol](/img/structure/B10830203.png)




